Curassavine

Vue d'ensemble

Description

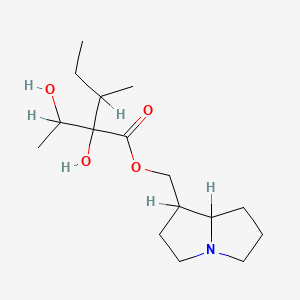

Curassavine is a pyrrolizidine alkaloid primarily found in the plant Heliotropium curassavicum. It is characterized by its unique structure, which includes a C8 necic acid skeleton. This compound is an ester of trachelanthamidine and 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Curassavine can be synthesized through a series of chemical reactions involving trachelanthamidine and homoviridifloric acid. The synthesis typically involves esterification reactions under controlled conditions to ensure the correct formation of the ester bond. The reaction conditions often include the use of acid catalysts and specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from Heliotropium curassavicum using solvent extraction techniques. This is followed by purification processes such as chromatography to isolate this compound in its pure form. The scalability of these methods allows for the production of this compound in quantities sufficient for research and potential therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions

Curassavine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potentially different biological activities and properties.

Applications De Recherche Scientifique

Curassavine has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and other organic reactions.

Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of curassavine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer mechanisms.

Comparaison Avec Des Composés Similaires

Curassavine is unique among pyrrolizidine alkaloids due to its specific ester structure and C8 necic acid skeleton. Similar compounds include:

- Lycopsamine

- Amabiline

- Coromandalinine

- Heliovicine

These compounds share structural similarities but differ in their esterifying acids and biological activities

Activité Biologique

Curassavine is a notable alkaloid derived from Heliotropium curassavicum Linn., recognized for its diverse biological activities. This article delves into the compound's pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by detailed research findings and case studies.

Chemical Structure and Composition

This compound is characterized as an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid), representing a unique monocarboxylic necic acid with a C8 skeleton. This structural uniqueness contributes to its varied biological activities .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various fungal strains. Research indicates that different extracts of Heliotropium curassavicum show notable antifungal activity:

| Extract Type | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methanolic Extract | Aspergillus niger, A. fumigatus | 2.5 mg/ml |

| Chloroform Fraction | Fusarium solani, A. flavus | 2.5 mg/ml |

| Crude Extract | Candida albicans, Penicillium citrinum | Significant activity noted |

The chloroform and n-hexane fractions demonstrated antifungal activity, further establishing this compound's potential in treating fungal infections .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity was assessed using the DPPH scavenging assay, yielding the following results:

| Fraction | EC50 Value (μg/ml) |

|---|---|

| Ethyl Acetate Fraction | 30.34 |

| Aqueous Fraction | 20.51 |

| Crude Extract | No significant activity |

These findings suggest that specific fractions of Heliotropium curassavicum can effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound were evaluated through various animal models. The crude extract demonstrated significant anti-inflammatory effects in carrageenan-induced edema models:

- Carrageenan-Induced Edema : Marked reduction in inflammation was observed.

- Acetic Acid-Induced Writhing Test : The extract showed a dose-dependent reduction in nociception at tested doses of 50, 100, and 200 mg/kg.

These results highlight this compound's potential as an anti-inflammatory agent suitable for pain management therapies .

Cytotoxicity and Phytotoxicity

Research has also indicated that this compound possesses cytotoxic effects against cancer cell lines. In brine shrimp toxicity assays, the ethyl acetate and chloroform fractions exhibited strong cytotoxic activity:

| Fraction | Cytotoxicity Assay Results |

|---|---|

| Ethyl Acetate Fraction | High toxicity observed |

| Chloroform Fraction | Significant cytotoxic effects |

These findings suggest that this compound could be explored further for its potential in cancer treatment .

Case Studies and Research Findings

Several case studies have investigated the biological activities of this compound and its parent plant. For example:

- Antifungal Efficacy Study : A comprehensive study on the antifungal efficacy of various extracts from Heliotropium curassavicum highlighted its effectiveness against common fungal pathogens.

- Antioxidant Activity Assessment : Another study focused on the antioxidant properties of different fractions, demonstrating their potential in mitigating oxidative damage in cellular models.

- Pain Management Trials : Animal trials assessing the analgesic effects of this compound provided insights into its mechanisms of action regarding pain relief.

These case studies underscore the importance of this compound in pharmacological research and its potential applications in medicine .

Propriétés

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLBKKUAYMFOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987936 | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68385-70-6, 82398-74-1 | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.